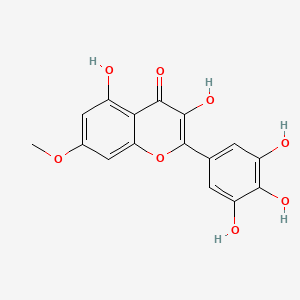

7-羟基米屈肼

科学研究应用

7-羟基米屈肼具有多种科学研究应用,包括:

作用机制

7-羟基米屈肼主要通过与阿片受体结合发挥其作用。 它充当 μ-阿片受体的部分激动剂,以及 δ- 和 κ-阿片受体的竞争性拮抗剂 . 这种结合会导致镇痛作用,而不会激活 β-arrestin 途径,从而降低呼吸抑制、便秘和镇静等副作用的风险 . 米屈肼在肝脏中转化为 7-羟基米屈肼是由细胞色素 P450 3A 同工酶介导的 .

类似化合物:

米屈肼: 卡痛中的主要生物碱,其效力低于 7-羟基米屈肼.

米屈肼假吲哚: 7-羟基米屈肼的代谢物,其效力更高.

独特性: 7-羟基米屈肼的独特之处在于,与米屈肼和吗啡相比,它对阿片受体的效力和效力更高 . 它也不会激活 β-arrestin 途径,使其成为疼痛管理的潜在更安全的选择 .

生化分析

Biochemical Properties

7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .

Cellular Effects

7-Hydroxymitragynine exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .

Molecular Mechanism

7-Hydroxymitragynine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, 7-Hydroxymitragynine does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .

Temporal Effects in Laboratory Settings

In human liver microsomes, 7-Hydroxymitragynine is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .

Dosage Effects in Animal Models

7-Hydroxymitragynine is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .

Metabolic Pathways

7-Hydroxymitragynine is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .

Subcellular Localization

It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.

准备方法

合成路线和反应条件: 7-羟基米屈肼可以使用米屈肼作为起始原料进行合成。 该过程涉及使用四氢呋喃和水作为溶剂,并在氩气环境下于 0°C 下用 [双(三氟乙酰)过氧化物] 苯进行反应 . 然后使用碱性洗脱液进行柱层析纯化粗产品 .

工业生产方法: 在工业环境中,米屈肼向 7-羟基米屈肼的转化可以由细胞色素 P450 同工酶催化,这些同工酶促进了氧化过程 . 这种方法高效且可以生产大量 7-羟基米屈肼用于药物研究和开发 .

化学反应分析

反应类型: 7-羟基米屈肼会经历多种类型的化学反应,包括:

脱甲基化: 该化合物可在 17 位发生脱甲基化.

常用试剂和条件:

氧化: 细胞色素 P450 同工酶通常用于催化米屈肼氧化为 7-羟基米屈肼.

脱甲基化和结合: 这些反应通常在特定酶存在下并在生理条件下发生.

主要形成的产物:

米屈肼假吲哚: 一种由 7-羟基米屈肼代谢形成的强效阿片类药物.

结合代谢产物: 与葡萄糖醛酸结合的产物.

相似化合物的比较

Mitragynine: The principal alkaloid in kratom, which is less potent than 7-Hydroxy Mitragynine.

Mitragynine Pseudoindoxyl: A metabolite of 7-Hydroxy Mitragynine with even higher potency.

Morphine: A well-known opioid with similar receptor binding but higher side effect profile.

Uniqueness: 7-Hydroxy Mitragynine is unique due to its high potency and efficacy at opioid receptors compared to mitragynine and morphine . It also does not activate the β-arrestin pathway, making it a potentially safer alternative for pain management .

属性

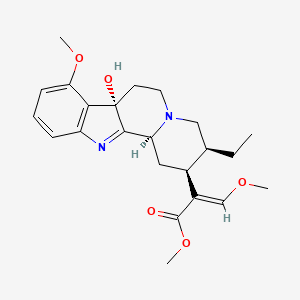

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENLSMHLCNXJT-CYXFISRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903988 | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174418-82-7 | |

| Record name | 7-Hydroxymitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYMITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)